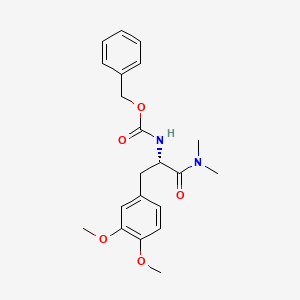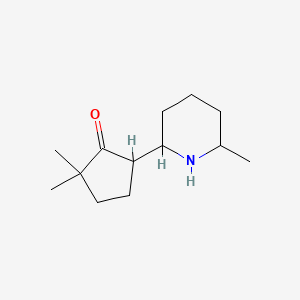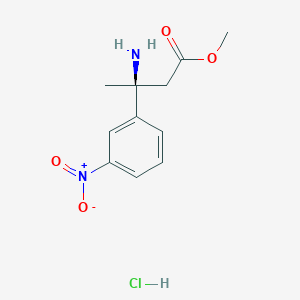
1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)pyrene is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of naphthalene, phenyl, phenanthrene, and pyrene groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)pyrene involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include:
Suzuki Coupling Reaction: This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This reaction is used to introduce alkyl groups into aromatic rings using a Lewis acid catalyst.
Heck Reaction: This palladium-catalyzed reaction couples alkenes with aryl halides.
Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)pyrene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This process involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)pyrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)pyrene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)pyrene can be compared with other similar compounds, such as:
- 1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)anthracene
- 1-(4-(Naphthalen-1-yl)phenyl)-8-(phenanthren-9-yl)fluorene
These compounds share structural similarities but differ in their specific properties and applications. The uniqueness of this compound lies in its specific combination of aromatic groups, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C46H28 |
|---|---|
Poids moléculaire |
580.7 g/mol |
Nom IUPAC |
1-(4-naphthalen-1-ylphenyl)-8-phenanthren-9-ylpyrene |
InChI |
InChI=1S/C46H28/c1-3-11-35-29(8-1)10-7-15-36(35)30-16-18-31(19-17-30)38-24-22-32-20-21-33-23-25-41(43-27-26-42(38)45(32)46(33)43)44-28-34-9-2-4-12-37(34)39-13-5-6-14-40(39)44/h1-28H |
Clé InChI |
CYWASXPTRWRSBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=C5C=CC6=C(C=CC7=C6C5=C(C=C7)C=C4)C8=CC9=CC=CC=C9C1=CC=CC=C18 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((1R,4R)-4-(4-(7-amino-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid](/img/structure/B13092229.png)
![2-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092231.png)
![cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13092237.png)

![2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092241.png)


![(2S)-3-[4-(2-amino-6-chloropyrimidin-4-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;2-methylpropan-2-amine](/img/structure/B13092254.png)

![7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092278.png)

![5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13092283.png)
